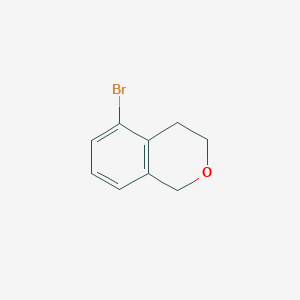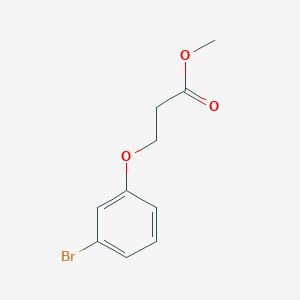![molecular formula C8H5N3O5S B3111564 [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid CAS No. 18333-81-8](/img/structure/B3111564.png)
[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid
Descripción general
Descripción
[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid is a compound that belongs to the class of nitrobenzoxadiazole derivatives. These compounds are known for their fluorescent properties and are widely used in various scientific research applications. The nitrobenzoxadiazole moiety is particularly significant due to its ability to act as a fluorescent probe, making it useful in biological and chemical studies.
Aplicaciones Científicas De Investigación
[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in imaging techniques to visualize cellular processes and structures.
Medicine: Investigated for its potential as a diagnostic tool and in drug delivery systems.
Industry: Utilized in the development of sensors and analytical devices.
Mecanismo De Acción
Target of Action
The primary target of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid, also known as 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]acetic acid, is Glutathione S-Transferase (GST) . GST is a family of enzymes involved in xenobiotic detoxification, catalyzing the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, and products of oxidative stress .
Mode of Action
This compound is a representative molecule of a new class of 7-nitro-2,1,3-benzoxadiazol (NBD) derivatives that have been designed to give strong GST inhibition . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .
Biochemical Pathways
The compound affects the biochemical pathways involving GSTs. It induces apoptosis and cell cycle arrest via the phospho-activation of JNK and p38 and their downstream targets including c-Jun, ATF2, and p53 .
Pharmacokinetics
It is known that the compound is lipophilic, which suggests it may readily cross the plasma membrane .
Result of Action
The compound’s action results in a strong inhibition of GSTs . This inhibition disrupts the normal function of GSTs, leading to the accumulation of toxins and carcinogens in the cell, which can trigger apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescent activity is sensitive to the environment, but it exhibits maximum excitation and emission wavelengths at around 465/540nm . Therefore, the compound’s action can be observed using a fluorescein (such as FITC) optical filter .
Safety and Hazards
The safety information for 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with a thiol-containing compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiol group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzoxadiazole compounds.
Comparación Con Compuestos Similares
[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid can be compared with other nitrobenzoxadiazole derivatives, such as:
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Used as a fluorescent glucose analog in biological studies.
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Known for its anticancer properties and ability to overcome multidrug resistance in cancer cells.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds.
Propiedades
IUPAC Name |
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5S/c12-6(13)3-17-5-2-1-4(11(14)15)7-8(5)10-16-9-7/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBSYBDYLHMABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214676 | |
| Record name | 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18333-81-8 | |
| Record name | 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18333-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)


![4-[(tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3111529.png)






